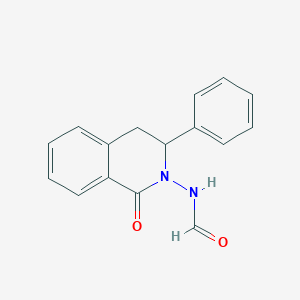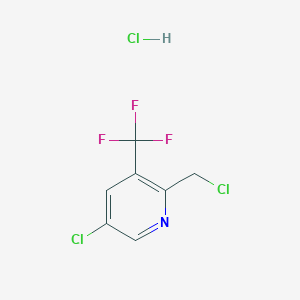
1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a piperidine ring
Vorbereitungsmethoden
The synthesis of 1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine typically involves the reaction of 4-nitrobenzaldehyde with trifluoromethylpiperidine under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Analyse Chemischer Reaktionen
1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, with reagents such as alkyl halides.
Common Reagents and Conditions: Typical reagents include hydrogen gas, alkyl halides, and oxidizing agents. Reaction conditions often involve specific temperatures and pressures to optimize the reaction rates and yields.
Major Products: The major products formed from these reactions include amine derivatives, substituted piperidines, and oxidized nitrophenyl compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biological processes, including enzyme activity and cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine can be compared with similar compounds such as:
1-(4-Nitrophenyl)-3-methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(4-Nitrophenyl)-3-(trifluoromethyl)benzene: Contains a benzene ring instead of a piperidine ring, leading to different biological activities and applications.
1-(4-Aminophenyl)-3-(trifluoromethyl)piperidine:
The uniqueness of this compound lies in the combination of the nitrophenyl and trifluoromethyl groups attached to the piperidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
500015-05-4 |
|---|---|
Molekularformel |
C12H13F3N2O2 |
Molekulargewicht |
274.24 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-7-16(8-9)10-3-5-11(6-4-10)17(18)19/h3-6,9H,1-2,7-8H2 |
InChI-Schlüssel |
GOMXWUJOKDHSBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide](/img/structure/B11852320.png)


![tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11852346.png)

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide](/img/structure/B11852356.png)


![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)

